2-(4-Methyl-6-oxopyridazin-1-yl)propanoic acid
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Overview
Description
2-(4-Methyl-6-oxopyridazin-1-yl)propanoic acid is an organic compound that belongs to the pyridazine family This compound is characterized by a pyridazine ring substituted with a methyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-6-oxopyridazin-1-yl)propanoic acid typically involves the reaction of 4-methyl-6-oxopyridazine with propanoic acid derivatives. One common method includes the use of ethyl (4-methyl-6-oxopyridazin-1-yl)acetate as a starting material, which is then subjected to hydrolysis to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-6-oxopyridazin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group on the pyridazine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-Methyl-6-oxopyridazin-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-6-oxopyridazin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methyl-6-oxopyridazin-1-yl)acetic acid
- 4-(2-(4-(2-acetyl-5-chlorophenyl)-3-methoxy-6-oxopyridazin-1(6H)-yl)-3-phenylpropanamido)benzoic acid
Uniqueness
2-(4-Methyl-6-oxopyridazin-1-yl)propanoic acid is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-(4-methyl-6-oxopyridazin-1-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-7(11)10(9-4-5)6(2)8(12)13/h3-4,6H,1-2H3,(H,12,13) |
InChI Key |
HKAITALYOADHAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N=C1)C(C)C(=O)O |
Origin of Product |
United States |
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